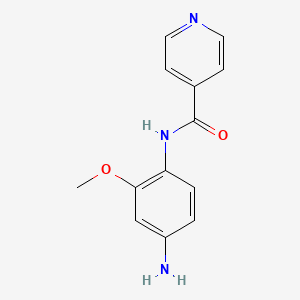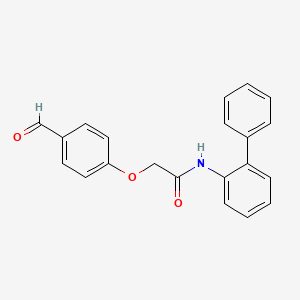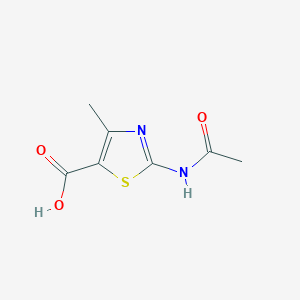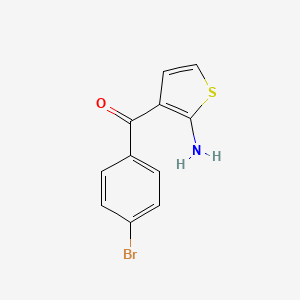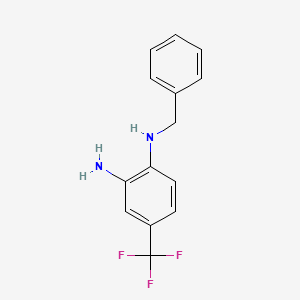
N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine" is a derivative of benzene-1,2-diamine, which is a type of aromatic amine featuring a benzyl group and a trifluoromethyl group attached to the benzene ring. This structure suggests potential for interesting chemical and physical properties, as well as applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of related benzene-1,2-diamine derivatives has been reported in the literature. For instance, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared from commercially available starting materials through a two-step process involving 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . This method could potentially be adapted for the synthesis of "N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzene-1,2-diamine derivatives can be characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . X-ray diffraction analysis has been used to determine the crystal structure of similar compounds, providing insights into their molecular geometry and intermolecular interactions . These techniques would be essential for the molecular structure analysis of "N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine".
Chemical Reactions Analysis
Benzene-1,2-diamine derivatives can participate in various chemical reactions due to the presence of amino groups. For example, they can form Schiff bases with aldehydes or ketones . The trifluoromethyl group could influence the reactivity and selectivity of such reactions due to its electron-withdrawing nature. Additionally, the benzyl group could be involved in benzylic transformations, offering further synthetic utility .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,2-diamine derivatives are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can impart unique properties such as increased thermal stability and altered electronic characteristics . The smectogenic properties of some benzene-1,2-diamine derivatives indicate their potential for forming liquid crystalline phases, which could be relevant for material science applications . The solubility, thermal stability, and mechanical properties of these compounds can be tailored by modifying their molecular structure, as seen in the synthesis of related polyimides .
科学研究应用
Synthesis and Material Properties
- Chemical Synthesis: N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine is involved in chemical syntheses. For instance, treating 1,5-difluoro-2,4-dinitrobenzene with this compound can lead to the formation of various derivatives, such as N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine (Zissimou & Koutentis, 2017).
- Conducting Polymers: Electrochemical copolymerization involving derivatives of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine has been used to create conducting copolymers, exhibiting potential for use in electronic applications (Turac, Sahmetlioglu, & Toppare, 2014).
Polymer Science
- Polyimide Synthesis: This compound is utilized in synthesizing various polyimides with different physical properties, such as thermal stability, gas permeability, and mechanical strength. These polyimides have applications in fields like membrane technology and electronics (Qiu et al., 2006).
Optical and Electronic Applications
- Fluorescence and Emission Properties: Certain derivatives show unique properties like aggregation-induced emission enhancement, suggesting potential applications in fluorescence sensing (Wu et al., 2015).
- Electroactive Materials: The synthesis of fluorinated poly(ether imide)s incorporating derivatives of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine has led to materials with high optical transparency and low dielectric constants, making them suitable for electronic applications (Liu et al., 2008).
Molecular Analysis and Characterization
- Vibrational Analysis: Detailed vibrational and conformational analysis of compounds containing this structure provides insights into their molecular behavior, which is crucial for designing materials with specific properties (Subashchandrabose et al., 2013).
Biological and Medical Research
- Inhibition of Cellular Processes: Some aromatic diamine compounds, including derivatives of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine, have shown potential in inhibiting certain cellular processes like the nuclear translocation of NF-kappaB, which is significant in the context of inflammation and immune responses (Shin et al., 2004).
Electrochemical Applications
- Electrochemical Synthesis: The compound plays a role in the electrochemical synthesis of various derivatives, demonstrating a capacity for regioselective synthesis and potential application in the development of electrochemical sensors and devices (Sharafi-kolkeshvandi et al., 2016).
Corrosion Inhibition
- Protection of Metals: Certain derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments, indicating their potential use in industrial applications related to metal preservation (Dagdag et al., 2019).
安全和危害
属性
IUPAC Name |
1-N-benzyl-4-(trifluoromethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSRDXUDXPKCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351252 |
Source


|
| Record name | N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine | |
CAS RN |
66315-44-4 |
Source


|
| Record name | N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

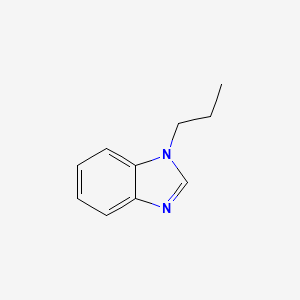

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)
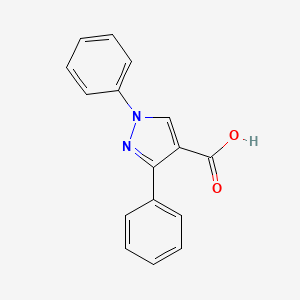
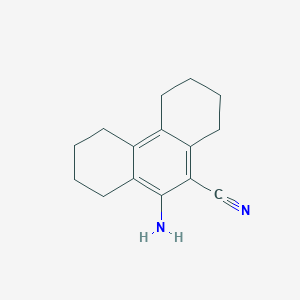
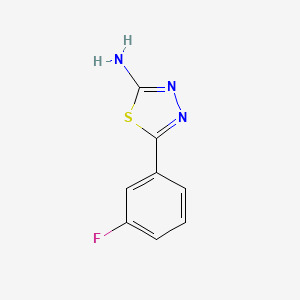
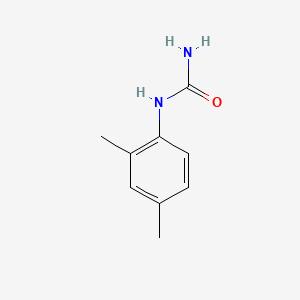
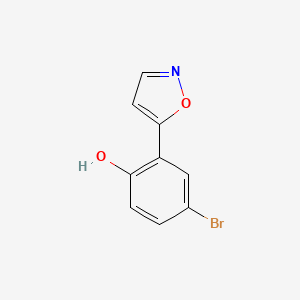
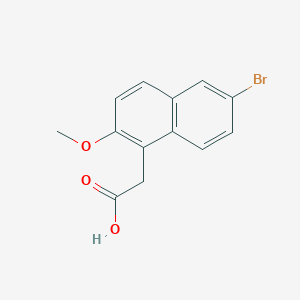
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)
